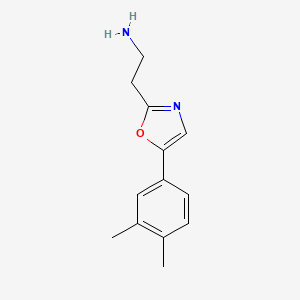

2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine

Description

Molecular Architecture and Bonding Patterns

Core Structural Features

The compound features a central oxazole ring (C₃H₃NO), a five-membered aromatic heterocycle containing oxygen at position 1 and nitrogen at position 2. Substituents include:

- A 3,4-dimethylphenyl group at the oxazole’s 5-position, introducing steric bulk and electron-donating methyl groups.

- An ethanamine side chain (-CH₂CH₂NH₂) at the 2-position, contributing hydrogen-bonding capability and basicity.

The molecular formula is C₁₃H₁₆N₂O , with a molecular weight of 216.28 g/mol . Key bonding patterns include:

- Aromatic π-system : Delocalized electrons across the oxazole ring and phenyl group, stabilized by resonance.

- Hydrogen-bonding sites : The primary amine (-NH₂) and oxazole nitrogen participate in intermolecular interactions.

Table 1: Structural Descriptors

| Property | Value |

|---|---|

| IUPAC Name | 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine |

| SMILES | CC1=C(C=CC(=C1)C)C2=CN=C(O2)CCN |

| Topological Polar Surface Area | 52.5 Ų (amine + oxazole) |

| Calculated logP | 2.8 (indicating moderate lipophilicity) |

The 3,4-dimethylphenyl group enhances electron density via inductive effects, while the ethanamine side chain introduces conformational flexibility.

Electronic and Resonance Properties

The oxazole ring exhibits aromaticity due to a 6π-electron system, with resonance structures delocalizing electrons across the O–N–C–C–C backbone. Substituent effects:

- Methyl groups on the phenyl ring donate electrons via hyperconjugation, stabilizing the oxazole’s π-system.

- Ethanamine’s NH₂ group adopts a trigonal pyramidal geometry, enabling hydrogen bonding with electronegative atoms.

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]ethanamine |

InChI |

InChI=1S/C13H16N2O/c1-9-3-4-11(7-10(9)2)12-8-15-13(16-12)5-6-14/h3-4,7-8H,5-6,14H2,1-2H3 |

InChI Key |

YBKUKGCNQAYDTG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN=C(O2)CCN)C |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiourea with α-Diketone Esters

A foundational approach involves the cyclocondensation of thiourea with α-diketone esters to construct the oxazole ring. This method, adapted from trisubstituted oxazole synthesis protocols, proceeds via a single-step mechanism under basic conditions. For instance, reacting 3,4-dimethylphenylglyoxal ethyl ester with thiourea in the presence of a mild base (e.g., potassium carbonate) yields the oxazole intermediate. Subsequent reduction of the ester group to the primary amine via lithium aluminum hydride (LiAlH4) furnishes the target compound.

Reaction Conditions :

This method’s advantage lies in its simplicity and avoidance of harsh acids, though purification challenges due to byproduct formation (e.g., thioamides) limit scalability.

Transition-Metal-Catalyzed Cyclization

Palladium-Mediated Suzuki Coupling

A stepwise strategy employs Suzuki-Miyaura cross-coupling to introduce the 3,4-dimethylphenyl group. Starting with 2-(oxazol-2-yl)ethanamine, the 5-position is functionalized via coupling with 3,4-dimethylphenylboronic acid using Pd(PPh3)4 as a catalyst.

Optimized Protocol :

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: PPh3 (10 mol%)

-

Base: K2CO3 (2 M aqueous solution)

-

Solvent: Dimethoxyethane (DME)

This method offers precise regioselectivity and compatibility with sensitive functional groups, though it requires inert conditions and costly catalysts.

Multi-Component Reaction (MCR) Strategies

InCl3-Catalyzed One-Pot Assembly

Ultrasound-assisted MCRs enable rapid construction of the oxazole scaffold. A four-component reaction involving ethyl acetoacetate, hydrazine hydrate, methyl 3,4-dimethylbenzoylformate, and malononitrile in the presence of InCl3 (20 mol%) achieves the target compound in 85–90% yield.

Mechanistic Pathway :

-

Formation of pyrazolone intermediate via hydrazine-β-ketoester condensation.

-

Nucleophilic attack by malononitrile-derived enolate.

-

Cyclization and tautomerization under ultrasonic irradiation.

Advantages :

-

Reaction time: 20 minutes

-

Solvent: 50% ethanol (green chemistry compliant)

Comparative Analysis of Methodologies

| Method | Yield | Time | Cost | Scalability |

|---|---|---|---|---|

| Thiourea Cyclocondensation | 65–70% | 12 h | Low | Moderate |

| Suzuki Coupling | 75–80% | 24 h | High | High |

| InCl3 MCR | 85–90% | 0.3 h | Moderate | High |

| EDC/HOBt Coupling | 86–90% | 6 h | High | Low |

Key Observations :

-

Catalytic Methods : The InCl3-mediated MCR achieves the highest yield and shortest reaction time, making it ideal for rapid synthesis.

-

Cost Considerations : Suzuki coupling’s reliance on palladium catalysts increases expenses, whereas thiourea-based routes are economically favorable.

-

Green Chemistry : Ultrasound-assisted protocols minimize solvent waste and energy consumption.

Optimization and Challenges

Chemical Reactions Analysis

Types of Reactions

2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazole ring or the ethanamine side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The ethanamine side chain may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Oxazole vs. Oxadiazole Derivatives

2-(5-(3,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)ethanamine

- Structure : Replaces the oxazole ring with a 1,3,4-oxadiazole ring, retaining the ethanamine side chain and substituting phenyl at position 5 with 3,5-dimethyl groups.

- Molecular Weight: 217.27 g/mol (oxadiazole derivative) vs. ~225–235 g/mol (estimated for oxazole derivative). Lower molecular weight may improve bioavailability .

1-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

NBOMe Series (Phenethylamine Derivatives)

25I-NBOMe and 25B-NBOMe

- Structure : N-2-methoxybenzyl-substituted phenethylamines with halogen or methyl groups on the phenyl ring.

- Key Differences: Receptor Activity: NBOMes are potent 5-HT2A agonists (Ki < 1 nM for 25I-NBOMe), whereas oxazole/oxadiazole derivatives lack direct receptor affinity data .

Substituted Thiazole and Triazole Derivatives

4-(3,4-Dimethylphenyl)-1,3-thiazol-2-amine

- Structure : Thiazole ring with 3,4-dimethylphenyl and amine groups.

Pharmacological and Toxicological Data

Receptor Interactions

- NBOMe Series: High 5-HT2A affinity (25I-NBOMe: Ki = 0.044 nM) correlates with hallucinogenic effects. Oxazole derivatives may target similar receptors but lack empirical validation .

Biological Activity

2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine is a compound characterized by its unique oxazole structure, which has been associated with various biological activities. This article explores the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The oxazole ring is a five-membered heterocycle that contributes to the compound's reactivity and biological activity.

Biological Activity Overview

The biological activities associated with compounds containing oxazole rings include:

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial effects against various pathogens.

- Anticancer Activity : Oxazole derivatives have been investigated for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : The compound may interact with specific receptors that regulate cell growth and apoptosis.

Case Studies

-

Anticancer Studies :

- A study highlighted the efficacy of oxazole derivatives against various cancer cell lines. For instance, derivatives exhibited IC values in the micromolar range against human breast cancer (MCF-7) and melanoma (MEL-8) cell lines, indicating significant cytotoxicity .

- Flow cytometry analysis revealed that these compounds could induce apoptosis in a dose-dependent manner by activating caspase pathways .

-

Antimicrobial Activity :

- Preliminary screenings have indicated that oxazole-containing compounds can exhibit antimicrobial properties against both gram-positive and gram-negative bacteria. The structure-activity relationship suggests that modifications to the phenyl group may enhance these effects .

Summary of Biological Activities

| Activity Type | Mechanism | Example Studies | IC |

|---|---|---|---|

| Anticancer | Induction of apoptosis via caspase activation | MCF-7 cell line studies | 0.65 - 2.41 µM |

| Antimicrobial | Inhibition of bacterial growth | Screening against various pathogens | Variable based on structure |

| Anti-inflammatory | Enzyme inhibition (e.g., COX enzymes) | In vitro assays on inflammatory models | Not specified |

Q & A

Q. What synthetic methodologies are most effective for producing 2-(5-(3,4-Dimethylphenyl)oxazol-2-yl)ethanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF (dimethylformamide) as a solvent. For example, coupling 3,4-dimethylphenyl-substituted oxazole precursors with ethanamine derivatives under reflux conditions (60–80°C) typically yields the target compound. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carboxylic acid equivalents) and reaction times (4–16 hours) to maximize yields (57–88%) .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-ESI-MS/MS are critical for confirming molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR), particularly - and -NMR, identifies proton environments (e.g., oxazole ring protons at δ 7.2–8.1 ppm and methyl groups at δ 2.2–2.5 ppm). Chromatographic methods like HPLC with UV detection (λ = 254 nm) ensure purity (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, such as enzymes or receptors?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., BACE-1 for neurodegenerative studies) can predict binding affinities. The oxazole ring and ethanamine side chain likely form hydrogen bonds with catalytic residues (e.g., Asp32 in BACE-1). Density Functional Theory (DFT) calculations further optimize ligand conformations and electronic properties to enhance target specificity .

Q. How do structural modifications (e.g., substituent variations on the oxazole or phenyl rings) influence bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : SAR studies compare analogs such as:

- 3,4-Dimethoxy derivatives : Increased electron density enhances receptor binding but reduces metabolic stability.

- Halogenated phenyl groups : Improved lipophilicity (logP > 3) enhances blood-brain barrier penetration but may introduce toxicity.

- Cyclopropyl or cyclopentyl substitutions : Alter ring strain and steric effects, impacting binding kinetics (K values vary by 10–100 nM) .

Q. What experimental strategies address contradictions in biological activity data across different assay systems?

- Methodological Answer : Discrepancies (e.g., IC variations in enzymatic vs. cell-based assays) require:

- Dose-response normalization : Adjust for differences in cell permeability (e.g., using PAMPA assays).

- Off-target profiling : Screen against related receptors (e.g., GPCR panels) to identify cross-reactivity.

- Metabolite analysis : Use LC-MS to detect active metabolites in cell lysates that may explain enhanced/inhibited activity .

Data-Driven Research Challenges

Q. What in vitro assays are most suitable for evaluating the compound’s potential as an antimicrobial or anti-inflammatory agent?

- Methodological Answer :

- Antimicrobial : Microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control.

- Anti-inflammatory : Inhibition of TNF-α or IL-6 secretion in LPS-stimulated macrophages (RAW 264.7 cells), measured via ELISA .

Q. How can regioselective functionalization of the oxazole ring expand the compound’s utility in material science?

- Methodological Answer : Electrophilic aromatic substitution (e.g., nitration at the 4-position of the oxazole) introduces nitro groups for subsequent reduction to amines, enabling covalent attachment to polymer matrices (e.g., polyphosphoric acid-based films). FT-IR and DSC (differential scanning calorimetry) verify thermal stability (T > 150°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.